molecular formula C14H19N3OS B6247063 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 1007229-06-2

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B6247063
CAS No.: 1007229-06-2
M. Wt: 277.39 g/mol
InChI Key: DSCGHNHMVLSNTM-UHFFFAOYSA-N
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Description

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of a base such as sodium ethoxide. This reaction is followed by the addition of an α-halo ketone, which leads to the formation of the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thieno[2,3-b]pyridine derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.

    3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid:

Uniqueness

The presence of the tert-butyl group in 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide enhances its lipophilicity and may improve its ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological and chemical properties .

Properties

CAS No.

1007229-06-2

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C14H19N3OS/c1-7-6-8(2)16-13-9(7)10(15)11(19-13)12(18)17-14(3,4)5/h6H,15H2,1-5H3,(H,17,18)

InChI Key

DSCGHNHMVLSNTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC(C)(C)C)N)C

Purity

95

Origin of Product

United States

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